molecular formula C9H16F3O6P B3040959 Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-85-1

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040959
CAS No.: 256332-85-1
M. Wt: 308.19 g/mol
InChI Key: XEZTTYBRBJYINN-UHFFFAOYSA-N
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Description

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a propanoate backbone with three fluorine atoms at the third carbon, an ethyl ester group, and a diethoxyphosphoryloxy substituent at the second carbon. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phosphoryloxy moiety enables reactivity in nucleophilic or catalytic processes .

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3O6P/c1-4-15-8(13)7(9(10,11)12)18-19(14,16-5-2)17-6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZTTYBRBJYINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically requires heating and can be carried out in the presence of a solvent such as toluene .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has been investigated for its potential therapeutic applications. Notably, it has been studied as a candidate for treating metabolic disorders such as type II diabetes and obesity. The compound acts as an inhibitor of β-hydroxysteroid dehydrogenase, which plays a role in glucose metabolism and insulin sensitivity. The inhibition of this enzyme can lead to improved glycemic control and reduced insulin resistance, making it a valuable compound in the development of anti-diabetic drugs .

Agriculture

In agricultural research, this compound has been explored for its potential use as a pesticide or herbicide. The trifluoropropanoate moiety may enhance the bioactivity of certain agrochemicals by improving their stability and efficacy against pests or weeds. This application is particularly relevant in the development of environmentally friendly agricultural practices that require less chemical input while maintaining crop yields .

Materials Science

This compound is also being studied for its applications in materials science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and coatings with enhanced properties such as hydrophobicity and chemical resistance. These materials can be employed in various industries, including automotive and aerospace, where durability and performance are critical .

Case Studies

Study Application Findings
Study on Metabolic DisordersMedicinal ChemistryDemonstrated significant improvements in glycemic control in animal models when using β-hydroxysteroid dehydrogenase inhibitors derived from this compound .
Pesticidal EfficacyAgricultureShowed promising results in laboratory settings for pest control with minimal environmental impact compared to traditional pesticides .
Polymer SynthesisMaterials ScienceDeveloped new polymer composites that exhibited superior mechanical properties and resistance to solvents .

Mechanism of Action

The mechanism by which ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves the interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Ethyl-2-((Dibutoxyphosphoryl)oxy)-3,3,3-Trifluoropropanoate

  • Structure : Replaces diethoxy groups with dibutoxy on the phosphoryloxy moiety.
  • Such derivatives are identified as bioactive components in analytical studies .
  • Applications : Used in bioactive compound research, though specific roles are unspecified .

Methyl 2-([Di(pentyloxy)phosphoryl]oxy)-3,3,3-Trifluoropropanoate

  • Structure : Methyl ester (vs. ethyl) and pentyloxy substituents on the phosphoryl group.
  • Impact: Reduced ester size (methyl) may lower boiling points, while pentyloxy groups further enhance hydrophobicity. No explicit data on properties are provided, but such variations are critical in tuning solvent compatibility for industrial applications .

Fluorinated Propanoates with Alternative Functional Groups

Ethyl 3-(Diethoxyphosphoryl)-3,3-Difluoro-2-Oxopropanoate

  • Structure : Phosphoryl group at position 3, two fluorine atoms, and a ketone (2-oxo) group.
  • Impact: The ketone introduces electrophilic reactivity, enabling participation in Michael additions or condensations.
  • Applications : Serves as a precursor in phosphorylation reactions, as evidenced by its use in synthetic protocols .

Ethyl 3,3,3-Trifluoropropanoate (tFEP)

  • Structure: Lacks the phosphoryloxy group but retains the trifluoropropanoate core.
  • Impact : Demonstrates balanced permittivity (ε = 1.79), making it suitable for lithium metal battery electrolytes. The absence of the phosphoryl group simplifies the structure but limits its utility in phosphorylation reactions .

Aromatic Fluorinated Esters

Ethyl 3-(Fluorophenyl)-3-Oxopropanoates

  • Examples: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate , Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate .
  • Structure : Aromatic rings with fluorine substituents and a ketone group.
  • Impact : Fluorine enhances electronegativity and metabolic resistance, while the aromatic system enables π-π interactions in drug candidates. These are widely used as intermediates in pharmaceuticals, such as sitafloxacin synthesis .
  • Contrast : Unlike the target compound, these lack phosphoryl groups, limiting their role in phosphorus-mediated reactions.

Biological Activity

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H16F3O6P
  • Molecular Weight : 308.1887 g/mol
  • CAS Number : 383648

The compound features a trifluoropropanoate moiety, which contributes to its unique chemical behavior and potential biological activity.

Research indicates that phosphonate compounds like this compound may act through various pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and glucose regulation.
  • Modulation of Signaling Pathways : It may influence signaling cascades associated with insulin sensitivity and metabolic disorders.

Therapeutic Potential

This compound has been investigated for its potential use in treating:

  • Type II Diabetes Mellitus : Studies suggest that this compound can lower blood glucose levels by enhancing insulin sensitivity and reducing resistance in skeletal muscle tissues .
  • Obesity and Metabolic Syndrome : Its role as a metabolic modulator makes it a candidate for managing obesity-related conditions .

Case Studies and Research Findings

  • Study on Metabolic Effects :
    • A study explored the effects of this compound on glucose metabolism in animal models. Results indicated a significant reduction in blood glucose levels after administration compared to control groups.
  • Clinical Trials :
    • Preliminary clinical trials have shown promising results regarding the compound's efficacy in improving metabolic parameters in patients with type II diabetes. Participants exhibited improved insulin sensitivity and reduced body weight over a 12-week period.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of metabolic enzymes
Glucose RegulationLowered blood glucose levels
Insulin Sensitivity ImprovementEnhanced sensitivity in skeletal muscle

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
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